2,2,6,6-Tetramethyl-4-cyanopiperidine 2,2,6,6-Tetramethyl-4-cyanopiperidine
Brand Name: Vulcanchem
CAS No.: 67845-90-3
VCID: VC20745064
InChI: InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3
SMILES: CC1(CC(CC(N1)(C)C)C#N)C
Molecular Formula: C10H18N2
Molecular Weight: 166.26 g/mol

2,2,6,6-Tetramethyl-4-cyanopiperidine

CAS No.: 67845-90-3

Cat. No.: VC20745064

Molecular Formula: C10H18N2

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetramethyl-4-cyanopiperidine - 67845-90-3

CAS No. 67845-90-3
Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
IUPAC Name 2,2,6,6-tetramethylpiperidine-4-carbonitrile
Standard InChI InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3
Standard InChI Key DOKXGFDUBRWFCC-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1)(C)C)C#N)C
Canonical SMILES CC1(CC(CC(N1)(C)C)C#N)C

Chemical Identity and Structure

2,2,6,6-Tetramethyl-4-cyanopiperidine, also known as 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile, is a substituted piperidine compound with the molecular formula C₁₀H₁₈N₂. The compound features a six-membered saturated heterocyclic ring containing nitrogen, with four methyl groups at the 2 and 6 positions creating a sterically hindered environment. The cyano group (-C≡N) at the 4-position introduces unique reactivity patterns and applications for this compound. The structure creates a balanced molecule with distinctive chemical properties that make it valuable in various chemical processes and applications.

The compound is registered with CAS number 67845-90-3 and is also referred to by alternative names including 4-cyano-2,2,6,6-tetramethylpiperidine in some chemical literature and databases. The systematic substitution pattern around the piperidine ring significantly influences its chemical behavior, particularly the steric hindrance created by the tetramethyl groups which affect the reactivity of the nitrogen atom within the ring structure .

Physical and Chemical Properties

2,2,6,6-Tetramethyl-4-cyanopiperidine possesses a distinct set of physical and chemical properties that determine its behavior in various chemical environments. Table 1 provides a comprehensive overview of the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2,2,6,6-Tetramethyl-4-cyanopiperidine

PropertyValue
CAS Number67845-90-3
Molecular FormulaC₁₀H₁₈N₂
Molecular Weight166.26300 g/mol
Density0.93 g/cm³
Boiling Point246.8°C at 760 mmHg
Melting Point230°C (decomposition)
Flash Point103.1°C
Exact Mass166.14700
Polar Surface Area (PSA)35.82000
LogP2.39558
Index of Refraction1.471
Storage Condition2-8°C

The physical state of 2,2,6,6-Tetramethyl-4-cyanopiperidine at room temperature is typically a solid, given its relatively high melting point. The compound demonstrates moderate lipophilicity with a LogP value of 2.39558, suggesting a balance between hydrophilic and hydrophobic properties that can be advantageous in certain applications .

The nitrile group (-C≡N) introduces significant polarity to the molecule, contributing to its chemical reactivity and potential for transformation into other functional groups. The presence of this functional group, combined with the sterically hindered piperidine ring, creates a molecular scaffold with distinct chemical behavior and synthetic utility.

Related Compounds

Understanding the structural relatives of 2,2,6,6-Tetramethyl-4-cyanopiperidine provides valuable context for its chemical behavior and potential applications. Several structurally related compounds have been documented in chemical literature:

Structural Analogs

  • 2,2,6,6-Tetramethylpiperidine: The parent compound without the cyano substituent at position 4. This compound (CAS: 768-66-1) serves as a base structure for various derivatives and has applications as a sterically hindered base in organic synthesis .

  • 2,2,6,6-Tetramethyl-4-piperidinol: A closely related compound where the cyano group is replaced with a hydroxyl group. This alcohol derivative (CAS: 2403-88-5) has different reactivity patterns and is used in various synthetic applications. It's also known by synonyms such as Triacetonalkamine and TAA-OL .

Functional Derivatives

  • 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO): A nitroxide radical derived from 2,2,6,6-tetramethylpiperidine, widely used as a catalyst in oxidation reactions, a spin label in spectroscopy, and a mediator in radical polymerization. The radical stability is due to the steric protection provided by the four methyl groups .

  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS): A hindered amine light stabilizer with industrial applications. This compound has recently gained attention due to its unexpected presence in illicit drug supplies, particularly fentanyl, as reported in recent research .

These structural relationships illustrate the versatility of the 2,2,6,6-tetramethylpiperidine scaffold and suggest potential interchange between these related molecules in various synthetic pathways and applications.

Research Findings and Chemical Reactivity

Research involving 2,2,6,6-Tetramethyl-4-cyanopiperidine and structurally related compounds has yielded interesting findings with implications for both fundamental chemistry and applied sciences.

Carbon-Carbon Bond Activation

Studies on related tetramethylpiperidine compounds have revealed interesting reactivity patterns that might have parallels in the chemistry of 2,2,6,6-Tetramethyl-4-cyanopiperidine. For instance, investigations into the reactivity of TEMPO (2,2,6,6-tetramethyl-piperidine-1-oxyl) have demonstrated carbon-carbon bond activation through both radical and ionic pathways.

Research has identified "a low-energy transition state for direct TEMPO methyl radical abstraction by the Rh II radical (SH2 type mechanism)" as well as "an alternative ionic pathway... along the closed-shell singlet surface" . These findings enhance our understanding of the reactivity patterns of tetramethylpiperidine derivatives and could inform future applications of 2,2,6,6-Tetramethyl-4-cyanopiperidine in organic synthesis and catalysis.

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